molecular formula C20H32O7 B1150427 Cinnzeylanol CAS No. 62394-04-1

Cinnzeylanol

Cat. No.: B1150427
CAS No.: 62394-04-1
M. Wt: 384.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Cinnzeylanol plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances within the body . Additionally, this compound has shown inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . These interactions suggest that this compound can modulate biochemical pathways by influencing enzyme activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to influence cell signaling pathways by modulating the activity of neurotransmitters . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. In addition, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their functions . For instance, its inhibition of acetylcholinesterase results from its binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This binding interaction can alter gene expression patterns, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where prolonged exposure leads to consistent biochemical changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive function by modulating neurotransmitter activity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the metabolism of this compound, leading to the formation of various metabolites . The compound’s influence on metabolic flux and metabolite levels can impact overall metabolic homeostasis within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, ensuring its effective participation in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnzeylanol is typically extracted from the bark of Cinnamomum zeylanicum using hydrodistillation or steam distillation methods . These methods involve the use of water or steam to extract essential oils from the plant material. In industrial settings, supercritical fluid extraction is also employed to obtain high-quality and high-yielding products .

Industrial Production Methods: The industrial production of this compound involves the large-scale extraction of essential oils from Cinnamomum zeylanicum bark. Supercritical fluid extraction is preferred due to its efficiency and ability to produce high-purity extracts .

Chemical Reactions Analysis

Types of Reactions: Cinnzeylanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can substitute hydrogen atoms in this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Cinnzeylanol is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZPQAYPSOHQT-AEOFTGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62394-04-1
Record name (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62394-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ryanodol, 3-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnzeylanol
Reactant of Route 2
Cinnzeylanol
Reactant of Route 3
Cinnzeylanol
Reactant of Route 4
Cinnzeylanol
Reactant of Route 5
Cinnzeylanol
Reactant of Route 6
Cinnzeylanol
Customer
Q & A

Q1: What is cinnzeylanol and where is it found?

A1: this compound is a naturally occurring diterpene belonging to the ryanoid family. It was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees) []. It has also been found in other plant species, including Persea indica [, , ] and Cinnamomum cassia [, ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C20H32O7 and a molecular weight of 384.46 g/mol [, ].

Q3: What are the biological activities of this compound?

A3: this compound, along with other ryanoid diterpenes, exhibits potent insect antifeedant activity [, ]. This activity has been demonstrated against various insect species, including Spodoptera litura, Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi [, , ]. Additionally, this compound has been identified as a potential analgesic agent, showing promising effects against paclitaxel-induced cold allodynia in animal models [].

Q4: How does the structure of this compound relate to its activity?

A4: Researchers have synthesized various derivatives of ryanodol, including this compound, to study the structure-activity relationships within this class of compounds [, ]. These studies have shown that modifications to the hydroxyl groups on the molecule, particularly on ring A, can significantly impact its biological activity [, ]. Further research is needed to fully elucidate the specific structural features of this compound that contribute to its antifeedant and analgesic properties.

Q5: What are the implications of the structural revision of natural ryanodol?

A5: Recent total synthesis studies have led to the revision of the originally proposed structure of natural ryanodol [, ]. The revised structure confirms that natural ryanodol is actually 3-epi-ryanodol, while the previously assigned structure corresponds to this compound [, ]. This finding has significant implications for understanding the biological activities and properties attributed to both compounds and necessitates a re-evaluation of previous studies based on the initial structural assignments.

Q6: How stable is this compound and how is it formulated?

A6: While specific information on the stability and formulation of this compound is limited in the provided research, the extraction methods employed offer some insight. Supercritical extraction and supercritical antisolvent fractionation techniques have been explored for the isolation of this compound and other natural products from plant material [, ]. These techniques suggest a potential avenue for obtaining purified this compound for further studies on its stability, formulation, and potential applications.

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Researchers have utilized various analytical techniques for the isolation, characterization, and quantification of this compound. These methods include:

  • X-ray crystallography: Used to determine the three-dimensional structure of this compound and confirm its absolute configuration [].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to elucidate the structure and stereochemistry of this compound, providing valuable information about its connectivity and spatial arrangement of atoms [, ].
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilized to identify and quantify this compound in complex plant extracts, allowing for the analysis of its presence and abundance in different plant parts and species [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.